molecular formula C23H22O4 B1247655 1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol

1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol

Cat. No. B1247655
M. Wt: 362.4 g/mol
InChI Key: SZJDORGDYSBBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol is a natural product found in Bletilla formosana and Pleione formosana with data available.

Scientific Research Applications

Isolation and Structural Analysis

1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol has been identified in various plant species, particularly in orchids. Studies have focused on isolating and elucidating its structure using spectroscopic methods, such as 2D NMR spectrometry. For example, it was isolated from Bletilla formosana, an orchid species, and its structure was determined through chemical methods (Lin, Chen, & Macabalang, 2005).

Cytotoxic and Anti-Cancer Properties

Research has explored the cytotoxic effects of this compound, especially against cancer cell lines. A study on compounds from Cymbidium finlaysonianum, another orchid species, evaluated the cytotoxicity of several compounds, including 1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol, against human small cell lung cancer cell lines (Lertnitikul, Pattamadilok, Chansriniyom, & Suttisri, 2018).

Potential in Overcoming Drug Resistance

Some studies have also investigated its role in overcoming drug resistance. For instance, research on compounds from Bletilla striata indicated that certain derivatives, including this compound, may have potential in reversing breast cancer resistance protein-mediated drug resistance (Morita, Koyama, Sugimoto, & Kobayashi, 2005).

Anti-Hepatic Fibrosis Activity

This compound has also been studied for its potential anti-hepatic fibrosis activity. A study involving stilbenoids from Arundina graminifolia investigated their effects against hepatic fibrosis, showing that some compounds exhibited moderate growth inhibitory effects, which may include derivatives of 1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol (Liu et al., 2017).

Inhibition of Nitric Oxide Production

Furthermore, its derivatives have been tested for their ability to inhibit nitric oxide production in certain conditions, such as in the case of Pholidota yunnanensis. This suggests a potential role in anti-inflammatory processes (Dong et al., 2013).

properties

Product Name

1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-4,7-dimethoxy-9,10-dihydrophenanthren-2-ol

InChI

InChI=1S/C23H22O4/c1-26-17-8-10-18-15(12-17)5-9-19-20(11-14-3-6-16(24)7-4-14)21(25)13-22(27-2)23(18)19/h3-4,6-8,10,12-13,24-25H,5,9,11H2,1-2H3

InChI Key

SZJDORGDYSBBEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C(=C3CC2)CC4=CC=C(C=C4)O)O)OC

synonyms

1-(4-HB)-DDP
1-(4-hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol
Reactant of Route 2
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol
Reactant of Route 3
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol
Reactant of Route 4
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol
Reactant of Route 5
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol
Reactant of Route 6
1-(4-Hydroxybenzyl)-4,7-dimethoxy-9,10-dihydrophenanthrene-2-ol

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